6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.
Cyclization: The intermediate is then reacted with a cyclopentanone derivative in the presence of a base to form the triazole core.
Substitution: Finally, the phenyl group is introduced through a substitution reaction using a suitable reagent.
Industrial Production Methods
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: It may be used in the development of new drugs due to its unique chemical structure and potential biological activity.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone apart is its unique combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-27-19(24-25-22(27)31-15-16-8-10-17(23)11-9-16)14-30-20-12-13-21(29)28(26-20)18-6-4-3-5-7-18/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEAJHFCIMLZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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